Cas no 1368648-64-9 (1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine)

1-(3-Bromo-4-methoxyphenyl)cyclopentan-1-amine is a brominated aromatic amine derivative featuring a cyclopentane ring and a methoxy substituent. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a valuable intermediate in the preparation of pharmacologically active molecules or functional materials. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and electronic modulation. The cyclopentylamine moiety contributes to conformational rigidity, potentially influencing binding affinity in medicinal chemistry applications. Its well-defined reactivity profile makes it suitable for targeted synthesis in drug discovery and materials science research.
1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine structure
1368648-64-9 structure
Product Name:1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine
CAS No:1368648-64-9
MF:C12H16BrNO
MW:270.165542602539
CID:6366028
PubChem ID:82305858
Update Time:2025-06-13

1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine
    • EN300-1894068
    • 1368648-64-9
    • Inchi: 1S/C12H16BrNO/c1-15-11-5-4-9(8-10(11)13)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3
    • InChI Key: LVZBBLOCQPEDHU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C1(CCCC1)N)OC

Computed Properties

  • Exact Mass: 269.04153g/mol
  • Monoisotopic Mass: 269.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine

Exploring the Unique Properties and Applications of 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine (CAS No. 1368648-64-9)

The compound 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine (CAS No. 1368648-64-9) has garnered significant attention in recent years due to its versatile chemical structure and potential applications in pharmaceutical and material science research. This cyclopentylamine derivative features a unique combination of a brominated aromatic ring and a methoxy group, making it a valuable intermediate for synthetic chemistry. Researchers are particularly interested in its role as a building block for drug discovery, especially in the development of central nervous system (CNS) targeting molecules.

One of the most searched questions about this compound relates to its synthetic routes and purification methods. Current literature suggests that 1368648-64-9 can be synthesized through palladium-catalyzed cross-coupling reactions, with the bromo group serving as an excellent leaving group for further functionalization. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) substituents on the phenyl ring creates interesting electronic properties that are being explored in structure-activity relationship (SAR) studies.

From a drug discovery perspective, the cyclopentylamine moiety in this compound is particularly noteworthy. This structural feature is known to enhance blood-brain barrier penetration, making 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine a promising scaffold for neuroactive compounds. Recent publications have highlighted its potential in addressing neurological conditions that are currently trending in medical research, such as neurodegenerative disorders and mood regulation.

The material science applications of this compound are equally fascinating. Its aromatic system with polar substituents makes it suitable for creating advanced organic electronic materials. Researchers are investigating its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where the balance between conjugation and solubility is crucial. The bromo group specifically allows for further polymerization or cross-linking possibilities in material design.

Analytical characterization of CAS 1368648-64-9 typically involves advanced techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound's stability under various conditions is a frequent topic in research forums, with most studies indicating good stability at room temperature when protected from light and moisture. Proper storage conditions often include amber glass containers under inert atmosphere for long-term preservation.

In the context of green chemistry trends, there's growing interest in developing more sustainable synthetic approaches for 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine. Recent patents have disclosed alternative methods using biocatalysis or flow chemistry to reduce organic solvent waste and improve atom economy. These developments align with the pharmaceutical industry's push toward environmentally friendly synthesis of key intermediates.

The structure-activity relationship of this compound continues to be a hot research topic. Computational chemistry studies using molecular docking simulations suggest that the spatial arrangement of the cyclopentyl ring relative to the aromatic system may influence binding to various biological targets. This has led to increased patent activity around derivatives of 1368648-64-9, particularly in therapeutic areas addressing unmet medical needs.

From a commercial availability standpoint, 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine is typically offered by specialty chemical suppliers in research quantities. The global market for such fine chemicals has seen steady growth, driven by increased outsourcing of chemical synthesis by pharmaceutical companies. Quality control specifications usually emphasize ≥95% purity by HPLC, with strict limits on residual solvents and heavy metals.

Recent advancements in high-throughput screening technologies have created new opportunities for compounds like CAS 1368648-64-9. Its structural features make it amenable to rapid derivatization, allowing medicinal chemists to quickly generate libraries of analogs for biological evaluation. This aligns well with current trends in fragment-based drug discovery, where smaller, well-characterized building blocks are preferred starting points.

Looking ahead, the scientific community anticipates continued interest in 1-(3-bromo-4-methoxyphenyl)cyclopentan-1-amine and its derivatives. Ongoing research is exploring its potential in targeted drug delivery systems and as a ligand in catalytic systems. As synthetic methodologies advance and analytical techniques become more sophisticated, we can expect to see novel applications emerge for this versatile chemical entity in both life sciences and materials innovation.

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